

Potential pharmacological targets of (1H-Indazol-5-yl)-methyl-amine

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Compound of Interest

Compound Name: (1H-Indazol-5-yl)-methyl-amine

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An In-Depth Technical Guide to the Potential Pharmacological Targets of **(1H-Indazol-5-yl)-methyl-amine**

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology and supportive care.[1][2] Its unique bicyclic structure, which features a benzene ring fused to a pyrazole ring, serves as an effective pharmacophore for a diverse range of biological targets.[3][4] This guide focuses on the specific derivative, **(1H-Indazol-5-yl)-methyl-amine**, a molecule that, while not extensively characterized in public literature, possesses structural features suggesting a high probability of interaction with several key classes of pharmacological targets. By analyzing the well-established bioactivity of the indazole core and the functional implications of the 5-aminomethyl sidechain, we can delineate a clear path for target identification and validation. This document serves as a technical resource for researchers and drug development professionals, providing a predictive analysis of potential targets, a rationale for experimental design, and detailed protocols for target validation.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

The indazole moiety is a versatile heterocyclic system that has garnered significant attention from medicinal chemists for its wide array of biological activities, including anti-cancer, anti-

inflammatory, anti-bacterial, and potent neurological effects.[3][5][6] Its success can be attributed to its ability to mimic the purine base of ATP, allowing it to act as a competitive inhibitor in the active sites of enzymes like protein kinases.[4] This has led to the development of several blockbuster kinase inhibitors, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (ALK/ROS1 inhibitor).[1][3][7]

The indazole system exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[3] This structural feature, combined with its aromatic nature and hydrogen bonding capabilities, makes it an ideal anchor for binding to protein targets.

Structural Rationale for Target Prediction

The pharmacological potential of **(1H-Indazol-5-yl)-methyl-amine** can be dissected by examining its two key structural components:

- The 1H-Indazole Core: This bicyclic system provides a rigid, aromatic scaffold. Its nitrogen atoms are crucial for forming hydrogen bonds, particularly with the "hinge" region of protein kinases, a common binding motif for ATP-competitive inhibitors.[8]
- The 5-Aminomethyl Sidechain: The -CH₂-NH-CH₃ group at the 5-position is of critical importance. The basic secondary amine can be protonated under physiological conditions, enabling it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket. This sidechain bears a structural resemblance to the sidechains of biogenic amine neurotransmitters like serotonin and histamine, suggesting a high likelihood of interaction with their respective receptors.

Primary Predicted Target Classes

Based on this structural analysis and extensive literature on related compounds, we can prioritize three major classes of proteins as high-probability targets for **(1H-Indazol-5-yl)-methyl-amine**.

Protein Kinases: The Preeminent Target Family

The most empirically supported targets for indazole-containing molecules are the protein kinases.[7][9] The indazole scaffold is a well-established "hinge-binder," crucial for anchoring

inhibitors in the ATP-binding pocket of numerous kinases involved in cell signaling and proliferation.[8]

- Rationale: Dozens of indazole derivatives have been developed as potent inhibitors of both tyrosine kinases and serine/threonine kinases.[7] Marketed drugs like Axitinib and Pazopanib validate this approach.[4]
- Potential Kinase Targets:
 - VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, a critical process in tumor growth. Indazole derivatives have been designed with nanomolar potency against VEGFR-2.[10]
 - FGFRs (Fibroblast Growth Factor Receptors): Deregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been identified as potent FGFR1-3 inhibitors.[3]
 - Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation. Novel 1H-indazole derivatives show potent, sub-nanomolar inhibition of Pim-1 and Pim-3. [3]
 - EGFR, ALK, MAPK1: Other kinases implicated in cancer and inflammatory diseases are also highly plausible targets.[3][6]
- Therapeutic Implications: The primary application would be in oncology for the treatment of solid tumors (e.g., renal cell carcinoma, non-small cell lung cancer) by inhibiting tumor angiogenesis and cell proliferation.[7][10]

G-Protein Coupled Receptors (GPCRs): Neuromodulation

The aminomethyl sidechain strongly suggests activity at GPCRs that bind endogenous amine ligands. This opens therapeutic avenues beyond oncology, particularly in the central nervous system (CNS).

- Rationale: The structure mimics key features of neurotransmitters. Recent studies have focused on developing indazole derivatives as multi-target ligands for dopamine and

serotonin receptors for the treatment of schizophrenia.[11][12]

- Potential GPCR Targets:
 - Serotonin (5-HT) Receptors: Specifically, the 5-HT1A and 5-HT2A receptor subtypes are validated targets for indazole-based compounds.[11][13] These receptors are crucial for modulating mood, cognition, and perception. Agonism at 5-HT1A is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A is a hallmark of atypical antipsychotics.[13]
 - Dopamine D2 Receptors: Antagonism at D2 receptors is the primary mechanism of action for most antipsychotic drugs. Indazole-piperazine hybrids have been optimized for D2 receptor affinity.[11]
 - Histamine Receptors (Hypothesized): By analogy to the structurally similar 1-(1H-imidazol-5-yl)-N-methylmethanamine, which is predicted to target histamine receptors, **(1H-Indazol-5-yl)-methyl-amine** may also interact with these GPCRs.[14][15] The H3 receptor, a presynaptic autoreceptor in the CNS, is a particularly attractive target for cognitive and sleep disorders.[15]
- Therapeutic Implications: Potential for treating psychiatric and neurological disorders such as schizophrenia, depression, anxiety, and psychosis.[11][13]

Ion Channels: An Emerging Opportunity

While less common than kinases or GPCRs, ion channels represent a third potential target class.

- Rationale: A structurally related compound, 1-Methyl-1H-indazol-5-amine, is documented as a chemical intermediate used to synthesize agonists of the TRPM5 channel.[16]
- Potential Ion Channel Target:
 - TRPM5 (Transient Receptor Potential Cation Channel Subfamily M Member 5): A calcium-activated, monovalent-selective cation channel involved in taste signaling and smooth muscle contraction.

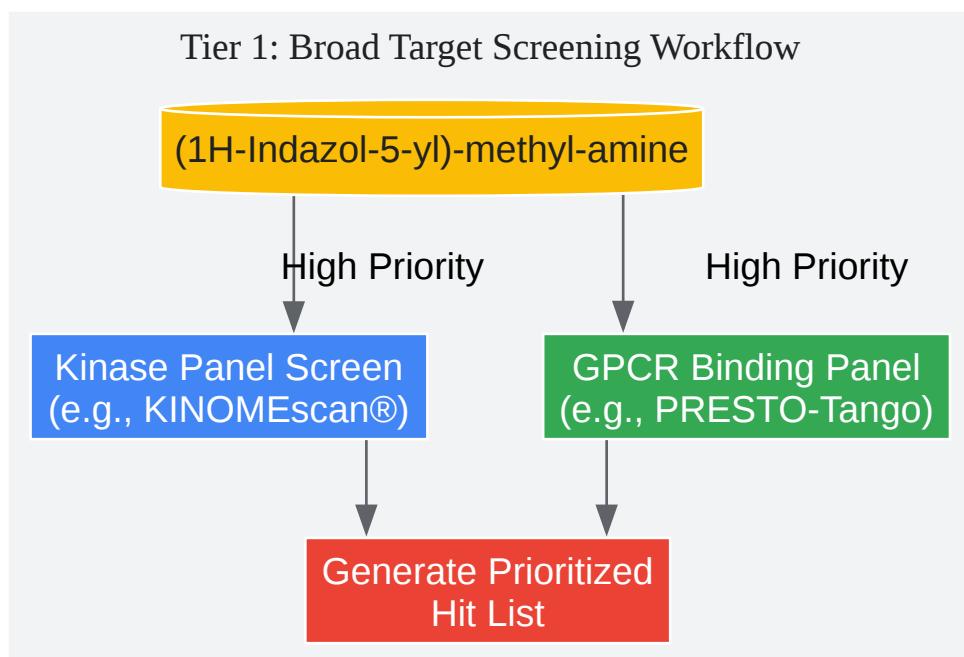
- Therapeutic Implications: Agonists of TRPM5 have shown potential as prokinetic agents for gastrointestinal disorders.[16]

Experimental Workflows for Target Identification and Validation

A systematic, multi-tiered approach is required to empirically identify and validate the pharmacological targets of **(1H-Indazol-5-yl)-methyl-amine**. The following workflows provide a logical progression from broad screening to specific validation.

Tier 1: Broad-Based Target Screening

The initial step is to perform unbiased screening against large panels of kinases and GPCRs to identify primary interaction partners.



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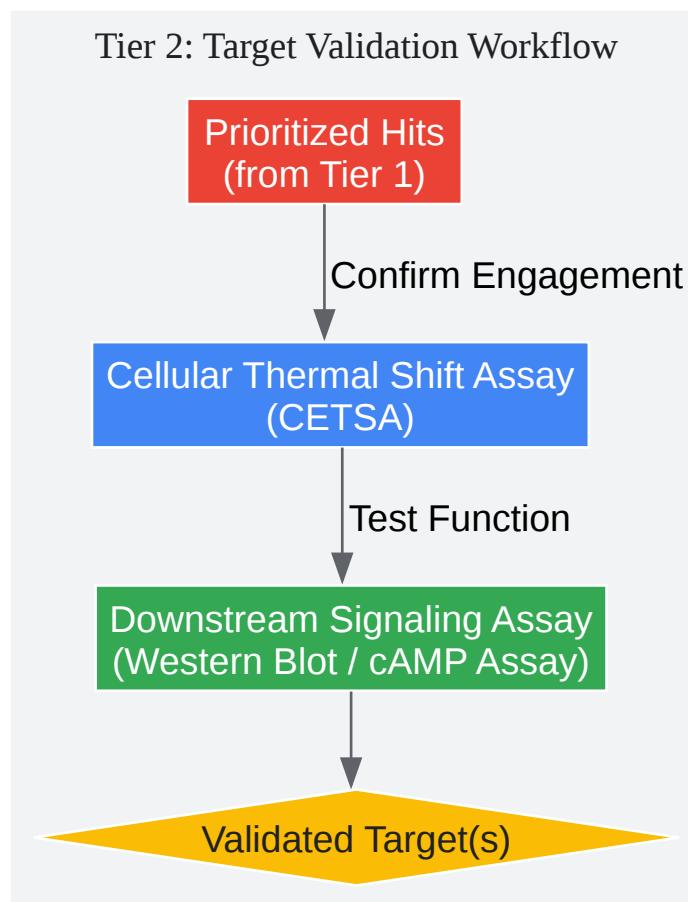
Caption: Tier 1 Workflow for broad target identification.

Protocol 1: Large-Scale Kinase Panel Screening (Competitive Binding Assay)

- Objective: To identify which kinases from a large panel bind to the test compound.
- Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR.
- Methodology:
 1. Prepare a stock solution of **(1H-Indazol-5-yl)-methyl-amine** in 100% DMSO (e.g., 10 mM).
 2. In a multi-well plate, combine the test compound (at a final concentration of 1-10 μ M) with human kinases from a comprehensive panel (e.g., 468 kinases).
 3. Add the immobilized ligand beads to the wells.
 4. Incubate the mixture to allow for binding competition to reach equilibrium.
 5. Wash the beads to remove unbound kinase.
 6. Elute the bound kinase and quantify the associated DNA tag using qPCR.
 7. Calculate the percent of control (%Ctrl) for each kinase, where a lower %Ctrl indicates stronger binding. A common hit threshold is %Ctrl < 10.
- Causality: This initial screen is chosen due to the high prevalence of indazoles as kinase inhibitors. It provides a broad, unbiased view of the compound's selectivity across the human kinome, guiding subsequent validation efforts.

Tier 2: Hit Confirmation and Functional Validation

Once initial hits are identified, the next step is to confirm direct target engagement in a cellular environment and measure the functional consequences of this interaction.



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Caption: Tier 2 Workflow for hit validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

- Objective: To confirm direct binding of the compound to the putative target protein within intact cells.
- Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be measured.
- Methodology:
 1. Culture cells known to express the target protein (e.g., HUVECs for VEGFR-2).

2. Treat one set of cells with the test compound (at various concentrations) and another with vehicle (DMSO). Incubate to allow cell penetration.
3. Harvest the cells and resuspend them in a lysis buffer.
4. Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
5. Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
6. Collect the supernatant containing the soluble, non-denatured protein fraction.
7. Analyze the amount of soluble target protein remaining at each temperature using Western Blotting.
8. Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group indicates target stabilization and thus, direct engagement.

- Trustworthiness: CETSA is a gold-standard method for confirming target engagement in a physiological context, bridging the gap between in vitro binding and cellular activity. A positive result provides strong evidence that the compound reaches and binds its intended target inside the cell.

Protocol 3: Downstream Signaling Pathway Analysis (Western Blot)

- Objective: To determine if compound binding to the target results in a functional modulation of its signaling pathway.
- Principle: If the compound is a kinase inhibitor, it should decrease the phosphorylation of the kinase's downstream substrate.
- Methodology (Example for a VEGFR-2 inhibitor):
 1. Culture HUVEC cells and serum-starve them overnight to reduce basal signaling.
 2. Pre-treat the cells with increasing concentrations of **(1H-Indazol-5-yl)-methyl-amine** for 1-2 hours.

3. Stimulate the cells with VEGF (the ligand for VEGFR-2) for 10-15 minutes to activate the pathway.
4. Immediately lyse the cells and collect the protein lysate.
5. Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
6. Probe the membrane with primary antibodies against phospho-VEGFR-2 (to confirm target inhibition) and a downstream substrate like phospho-ERK. Also probe for total VEGFR-2 and total ERK as loading controls.
7. Apply a secondary HRP-conjugated antibody and detect the signal using chemiluminescence.
8. A dose-dependent decrease in the phospho-protein signal in the compound-treated lanes indicates functional inhibitory activity.

- Causality: This experiment directly links target engagement to a functional cellular outcome. It demonstrates that the compound is not merely binding but is actively modulating the biological function of its target, which is the ultimate goal of a pharmacological agent.

Representative Data for Indazole Scaffolds

To provide context for expected results, the following tables summarize published activity data for various indazole derivatives against kinases and GPCRs.

Table 1: Representative Kinase Inhibitory Activity of Indazole Derivatives

Compound Class	Target Kinase	IC50 (nM)	Reference
1H-Indazole Derivative	VEGFR-2	1.24	[10]
3-(Pyrazin-2-yl)-1H-indazole	Pim-1	0.4	[3]
3-(Pyrazin-2-yl)-1H-indazole	Pim-3	0.4	[3]
1H-Indazole Derivative	EGFR T790M	5.3	[3]
3-Aminoindazole (Entrectinib)	ALK	12	[3]

| 6-(Aryl)-1H-indazol-3-amine | FGFR1 | 2.9 | [3] |

Table 2: Representative GPCR Binding Affinities of Indazole Derivatives

Compound Class	Target Receptor	Binding Affinity (Ki, nM)	Functional Activity	Reference
Indazole-Piperazine Hybrid	Dopamine D2	20.3	Antagonist	[11]
Indazole-Piperazine Hybrid	Serotonin 5-HT1A	1.8	Partial Agonist	[11]

| Indazole-Piperazine Hybrid | Serotonin 5-HT2A | 0.8 | Antagonist | [11] |

Conclusion and Future Directions

The structural features of **(1H-Indazol-5-yl)-methyl-amine** make it a highly promising scaffold for drug discovery. The evidence strongly suggests that its primary pharmacological targets are

likely to be protein kinases (such as VEGFR, FGFR, and Pim) and GPCRs (particularly serotonin and dopamine receptors). The experimental workflows outlined in this guide provide a robust framework for systematically identifying and validating these targets.

Successful validation of a primary target would trigger the next phase of a drug discovery program, including structure-activity relationship (SAR) studies to optimize potency and selectivity, assessment of ADME (absorption, distribution, metabolism, and excretion) properties, and eventual evaluation of efficacy in *in vivo* disease models. The versatility of the indazole scaffold suggests that **(1H-Indazol-5-yl)-methyl-amine** could serve as a valuable starting point for developing novel therapeutics in oncology or neuroscience.

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